2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole
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Overview
Description
2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole is a heterocyclic compound that features a piperidine ring, a benzo[d]oxazole moiety, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is usually introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.
Formation of the Benzo[d]oxazole Moiety: The benzo[d]oxazole ring can be synthesized through cyclization reactions involving o-aminophenols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Methylsulfonyl)piperidin-4-yl)benzothiazole
- 2-(1-(Methylsulfonyl)piperidin-4-yl)benzimidazole
- 2-(1-(Methylsulfonyl)piperidin-4-yl)benzofuran
Uniqueness
2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16N2O3S |
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Molecular Weight |
280.34 g/mol |
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H16N2O3S/c1-19(16,17)15-8-6-10(7-9-15)13-14-11-4-2-3-5-12(11)18-13/h2-5,10H,6-9H2,1H3 |
InChI Key |
UYJLJDZSHZPJAT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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